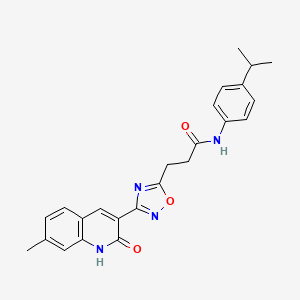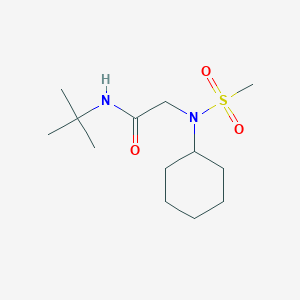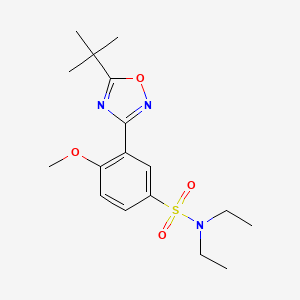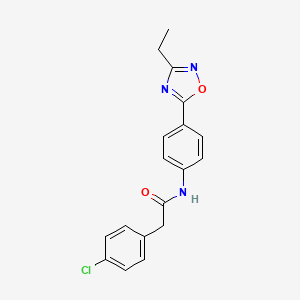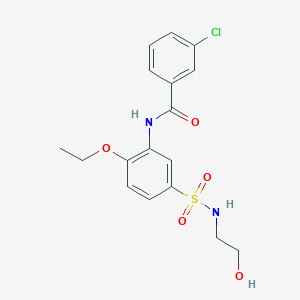
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. Additionally, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied. It has been shown to inhibit the growth of cancer cells and induce apoptosis by regulating the expression of various genes involved in cell cycle regulation and apoptosis. It also reduces the production of inflammatory cytokines and inhibits the activity of COX-2, which is involved in the production of prostaglandins. Additionally, it reduces oxidative stress and inflammation in the brain, which is involved in the pathogenesis of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Additionally, it has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. The limitations include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide. One direction is to further study its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its safety and efficacy in humans, including its pharmacokinetics and pharmacodynamics. Additionally, further studies are needed to understand its mechanism of action and optimize its synthesis method to yield a higher purity product with better yield.
Synthesis Methods
The synthesis of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2-aminoethanol to form 3-chlorobenzoyl ethanolamine. This intermediate is then reacted with 2-ethoxy-5-nitrobenzenesulfonamide to form the desired compound. The synthesis method has been optimized to yield a high purity product with good yield.
Scientific Research Applications
The potential therapeutic applications of 3-chloro-N-(2-ethoxy-5-(N-(2-hydroxyethyl)sulfamoyl)phenyl)benzamide have been extensively studied in various diseases. It has been shown to have anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(2-hydroxyethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-2-25-16-7-6-14(26(23,24)19-8-9-21)11-15(16)20-17(22)12-4-3-5-13(18)10-12/h3-7,10-11,19,21H,2,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWXAWLWOXNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-ethoxy-5-[(2-hydroxyethyl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
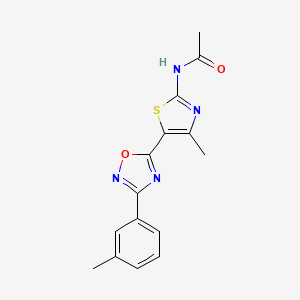

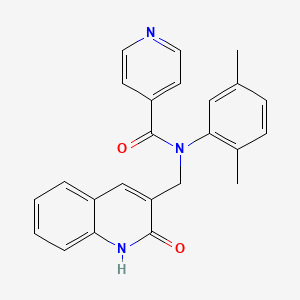


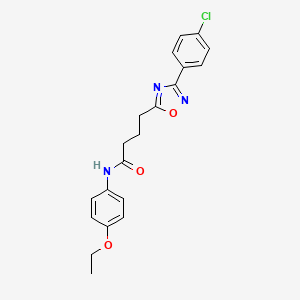
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719163.png)
